Cyverine

Description

Properties

CAS No. |

4432-75-1 |

|---|---|

Molecular Formula |

C17H33N |

Molecular Weight |

251.5 g/mol |

IUPAC Name |

2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine |

InChI |

InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 |

InChI Key |

VEKYMVTZQGCUAQ-UHFFFAOYSA-N |

SMILES |

CN(CCC1CCCCC1)CCC2CCCCC2 |

Canonical SMILES |

CN(CCC1CCCCC1)CCC2CCCCC2 |

Other CAS No. |

4432-75-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyverine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Cyverine (CAS 4432-75-1) is sparse. This guide consolidates the existing data and, where specific experimental details for this compound are unavailable, provides information on general methodologies for the described biological activity.

Core Chemical Identity

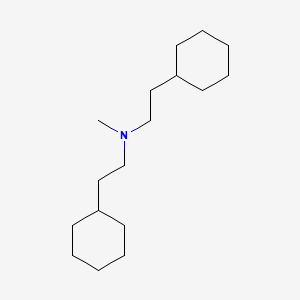

Cyverine, systematically named 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, is a tertiary amino compound.[1] Its core structure consists of a central nitrogen atom bonded to a methyl group and two separate ethyl chains, each terminating in a cyclohexyl ring.

Chemical Structure and Identifiers

The chemical identity of Cyverine is defined by several key identifiers, summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine | PubChem[1] |

| CAS Number | 4432-75-1 | PubChem[1] |

| Molecular Formula | C₁₇H₃₃N | PubChem[1] |

| SMILES | CN(CCC1CCCCC1)CCC2CCCCC2 | PubChem[1] |

| InChI | InChI=1S/C17H33N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h16-17H,2-15H2,1H3 | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 251.5 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 6.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Pharmacological Properties and Mechanism of Action

The primary biological activity associated with a compound closely related to Cyverine is the inhibition of monoamine oxidase (MAO). A 1998 study on amines and alkaloids from Acacia rigidula identified N-2-Cyclohexylethyl-N-methylamine as an inhibitor of MAO activity. This compound is structurally analogous to Cyverine.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases.

Due to the limited specific data for Cyverine, a detailed signaling pathway cannot be constructed. However, the general mechanism of MAO inhibition can be visualized as follows:

Experimental Protocols

While the specific protocol used to determine the MAO inhibitory activity of the Cyverine-related compound is not available, a general experimental workflow for an in vitro monoamine oxidase inhibition assay is described below. This protocol is based on commonly used fluorometric or spectrophotometric methods.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Generic Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., Cyverine) against MAO-A and MAO-B isoforms.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

-

Test compound (Cyverine) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and positive controls in the assay buffer. Prepare working solutions of MAO enzymes and the substrate.

-

Enzyme and Inhibitor Pre-incubation: Add the MAO enzyme solution to the wells of the microplate. Add the different concentrations of the test compound or positive control to the respective wells. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.

-

Initiation of Reaction: Add the MAO substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the microplate at 37°C for a specific duration (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or base).

-

Detection: Measure the absorbance or fluorescence of the product formed. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Cyverine (CAS 4432-75-1) is a chemically defined tertiary amine. While its physicochemical properties have been estimated through computational methods, a significant lack of experimentally derived data exists in publicly accessible literature. The primary reported biological activity for a closely related compound is the inhibition of monoamine oxidase, suggesting potential applications in neuroscience and related fields. However, further research is required to isolate and characterize the specific pharmacological, toxicological, and pharmacokinetic profiles of Cyverine to fully understand its therapeutic potential. The experimental protocols and diagrams provided in this guide are based on general principles within the field and should be adapted and validated for specific research applications concerning Cyverine.

References

An In-depth Technical Guide to the Synthesis and Purification of Cyverine

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategies

Two primary retrosynthetic disconnections for Cyverine lead to viable synthetic pathways: N-alkylation and reductive amination.

-

N-Alkylation Approach: This strategy involves the formation of one of the C-N bonds by reacting a secondary amine with an appropriate alkylating agent.

-

Reductive Amination Approach: This method constructs a C-N bond through the reaction of an aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced.

The following sections detail the experimental protocols for these proposed synthetic routes.

Synthesis of Key Intermediates

The successful synthesis of Cyverine relies on the availability of key precursors. The following protocols describe the preparation of essential intermediates.

1.1.1. Synthesis of 2-Cyclohexylethanol

This intermediate can be prepared via the hydrogenation of 2-phenylethanol (B73330).

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2-phenylethanol (1.0 eq) and a ruthenium-on-alumina catalyst (5 mol%).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to approximately 20 atmospheres. Heat the reaction mixture to 80°C and stir for 15.5 hours.

-

Work-up: After cooling and depressurizing the reactor, filter the catalyst. The filtrate, containing 2-cyclohexylethanol, can be purified by distillation.

| Parameter | Value |

| Reactants | 2-Phenylethanol, Hydrogen |

| Catalyst | Ruthenium on Alumina (B75360) |

| Temperature | 80°C |

| Pressure | 20 atm |

| Reaction Time | 15.5 hours |

| Expected Yield | High |

1.1.2. Synthesis of N-Methylcyclohexylamine

This secondary amine can be synthesized via the reductive amination of cyclohexanone (B45756) with methylamine (B109427).

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and methylamine (1.1 eq) in methanol (B129727). Stir the mixture at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated.

-

Purification: The crude N-methylcyclohexylamine can be purified by distillation.

| Parameter | Value |

| Reactants | Cyclohexanone, Methylamine |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 6 hours |

| Expected Yield | Good to High |

Proposed Synthesis of Cyverine

1.2.1. Method 1: N-Alkylation of N-Methyl-2-cyclohexylethanamine

This route involves the synthesis of the secondary amine intermediate, N-methyl-2-cyclohexylethanamine, followed by alkylation with a suitable 2-cyclohexylethyl halide.

Step 1: Synthesis of N-Methyl-2-cyclohexylethanamine

This intermediate can be prepared via reductive amination of cyclohexylacetaldehyde with methylamine.

Experimental Protocol:

-

Imine Formation: Combine cyclohexylacetaldehyde (1.0 eq) and methylamine (1.1 eq) in a suitable solvent like methanol and stir at room temperature for 2 hours.

-

Reduction: Cool the mixture to 0°C and add a reducing agent such as sodium borohydride (1.5 eq).

-

Work-up and Purification: Follow standard aqueous work-up procedures. The product can be purified by distillation.

Step 2: N-Alkylation to form Cyverine

Experimental Protocol:

-

Reaction Setup: Dissolve N-methyl-2-cyclohexylethanamine (1.0 eq) and 2-cyclohexylethyl bromide (1.1 eq) in a polar aprotic solvent such as acetonitrile. Add a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Alkylation: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate. The crude Cyverine can be purified as described in the purification section.

| Parameter | Value |

| Reactants | N-Methyl-2-cyclohexylethanamine, 2-Cyclohexylethyl bromide |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Expected Yield | Moderate to Good |

1.2.2. Method 2: Reductive Amination of Cyclohexylacetaldehyde with N-Methyl-2-cyclohexylethanamine

This approach directly forms the tertiary amine in a one-pot reaction.

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, combine cyclohexylacetaldehyde (1.0 eq) and N-methyl-2-cyclohexylethanamine (1.0 eq) in a solvent such as 1,2-dichloroethane (B1671644) or methanol.

-

Reduction: Add a reducing agent suitable for reductive amination, such as sodium triacetoxyborohydride (B8407120) (1.5 eq) or sodium cyanoborohydride (1.5 eq) in the presence of a weak acid (e.g., acetic acid). Stir the reaction at room temperature.[1]

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude Cyverine as detailed below.

| Parameter | Value |

| Reactants | Cyclohexylacetaldehyde, N-Methyl-2-cyclohexylethanamine |

| Reducing Agent | Sodium Triacetoxyborohydride or Sodium Cyanoborohydride |

| Solvent | 1,2-Dichloroethane or Methanol |

| Temperature | Room Temperature |

| Expected Yield | Good |

Purification of Cyverine

The purification of the final tertiary amine, Cyverine, is crucial to obtain a product of high purity. A combination of the following techniques can be employed.

Acid-Base Extraction

This is a standard and effective method for separating basic amines from non-basic impurities.

Experimental Protocol:

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

-

Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The amine will be protonated and move to the aqueous layer.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine, which will then precipitate or form an organic layer.

-

Extract the free amine with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified Cyverine.

Column Chromatography

For challenging separations, column chromatography can be utilized.

Experimental Protocol:

-

Stationary Phase: Use a stationary phase suitable for amines, such as basic alumina or amine-functionalized silica (B1680970) gel, to minimize tailing and improve separation.[2][3]

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be used for elution. The addition of a small amount of a volatile base like triethylamine (B128534) (0.1-1%) to the mobile phase can also improve the chromatography of amines on standard silica gel.[3]

Crystallization of Cyverine Hydrochloride

Formation of a hydrochloride salt is an excellent method for purification and for obtaining a stable, solid form of the amine.[4]

Experimental Protocol:

-

Dissolve the purified Cyverine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

-

Slowly add a solution of anhydrous hydrogen chloride in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the precipitated Cyverine hydrochloride salt by filtration.

-

Wash the crystals with a small amount of cold solvent and dry under vacuum.

-

Recrystallization from a suitable solvent or solvent mixture can be performed to achieve higher purity.

Visualizations

Synthetic Pathways

Caption: Proposed synthetic pathways to Cyverine.

Purification Workflow

Caption: General purification workflow for Cyverine.

References

Cyverine: A Predictive Analysis of its Mechanism of Action

For Immediate Release

DISCLAIMER: This document is a predictive analysis based on available scientific literature for structurally and functionally related compounds. As of the date of this publication, there is a significant lack of specific data on the mechanism of action of Cyverine. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimental evidence.

Introduction

Cyverine is a compound for which the precise mechanism of action has not been extensively elucidated in publicly available scientific literature. However, by examining the pharmacology of related "-verine" suffix-bearing antispasmodic agents, we can predict potential pathways through which Cyverine may exert its therapeutic effects. This guide synthesizes the known mechanisms of analogous compounds—rociverine (B1679502), alverine (B1665750), and caroverine (B1668455)—to construct a predictive framework for Cyverine's activity. The primary predicted mechanisms involve the modulation of smooth muscle contractility through calcium channel blockade and antagonism of muscarinic receptors.

Predicted Core Mechanisms of Action

Based on the analysis of related compounds, Cyverine is predicted to function as a smooth muscle relaxant through two primary, potentially synergistic, mechanisms:

-

Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels on smooth muscle cells.

-

Muscarinic Receptor Antagonism: Competitive antagonism of acetylcholine (B1216132) at muscarinic receptors, a key pathway in parasympathetic nervous system-mediated smooth muscle contraction.

These predictions are drawn from the established pharmacology of similar antispasmodic agents. For instance, rociverine, alverine, and caroverine are all known to possess calcium channel blocking properties.[1][2][3][4] Additionally, rociverine and another related compound, secoverine, exhibit antimuscarinic activity.[1][5][6][7]

Predicted Mechanism 1: Calcium Channel Blockade

A primary predicted mechanism for Cyverine is the inhibition of L-type voltage-gated calcium channels in smooth muscle cells. Influx of extracellular calcium is a critical step in the initiation of muscle contraction. By blocking these channels, Cyverine would reduce the intracellular availability of calcium, leading to muscle relaxation and an antispasmodic effect.[1][8][9] This is a common mechanism for many smooth muscle relaxants.[10][11]

Signaling Pathway

The influx of calcium through L-type channels triggers a cascade involving calmodulin and myosin light-chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent muscle contraction. Cyverine is predicted to interrupt this pathway at the initial step.

Proposed Experimental Protocol: In Vitro Smooth Muscle Contraction Assay

Objective: To determine if Cyverine inhibits calcium-dependent smooth muscle contraction.

Methodology:

-

Tissue Preparation: Isolate segments of guinea pig ileum or rat aorta and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Induction of Contraction: After an equilibration period, induce sustained contraction by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.

-

Cyverine Application: Once a stable contraction plateau is reached, add increasing cumulative concentrations of Cyverine to the organ bath.

-

Data Acquisition: Record isometric tension using a force-displacement transducer. Measure the relaxation induced by Cyverine as a percentage of the maximal KCl-induced contraction.

-

Analysis: Plot a concentration-response curve and calculate the IC₅₀ (the concentration of Cyverine that causes 50% of the maximal relaxation) to quantify its potency.

Quantitative Data from Analogous Compounds

| Compound | Assay | Result | Reference |

| Rociverine | Competitive antagonism against Ca²⁺ in rat vas deferens | 10x less potent than verapamil | [12] |

| Alverine | Inhibition of high K⁺-induced contractions in guinea pig detrusor muscle | Significant suppression at 10 µM | [2] |

| Caroverine | Inhibition of calcium influx into cells | Primary mechanism of action | [3][8] |

Predicted Mechanism 2: Muscarinic Receptor Antagonism

A second major predicted mechanism is the blockade of muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent on smooth muscle cells. Acetylcholine released from parasympathetic nerves binds to these receptors, initiating a signaling cascade that leads to contraction.[5] As a competitive antagonist, Cyverine would bind to these receptors without activating them, thereby preventing acetylcholine from exerting its contractile effect.[13]

Signaling Pathway

Activation of the M3 receptor by acetylcholine stimulates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), contributing to the rise in cytosolic calcium and subsequent muscle contraction.

Proposed Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of Cyverine for muscarinic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a source rich in muscarinic receptors (e.g., rat brain cortex or CHO cells expressing human M3 receptors).

-

Binding Reaction: Incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of unlabeled Cyverine.

-

Separation: After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Perform a competitive binding analysis to determine the inhibition constant (Ki) of Cyverine. A lower Ki value indicates a higher binding affinity for the receptor.

Quantitative Data from Analogous Compounds

| Compound | Assay | Result | Reference |

| Rociverine | Antimuscarinic activity vs. atropine | Weaker than atropine | [6] |

| Secoverine | Competitive antagonism against muscarinomimetics | ~0.6 times as active as atropine | [7] |

| Secoverine | In vivo antagonism of oxotremorine-induced effects | Shows selective affinity for different muscarinic receptors | [14] |

Experimental Workflow Summary

The investigation into Cyverine's mechanism of action would logically proceed from functional assays to more specific molecular assays.

Conclusion and Future Directions

The available evidence from analogous compounds strongly suggests that Cyverine likely acts as an antispasmodic by inhibiting smooth muscle contraction through a dual mechanism of calcium channel blockade and muscarinic receptor antagonism. This predictive framework provides a solid foundation for guiding future research.

To validate these predictions, the proposed experimental protocols should be conducted. Further studies could also explore potential secondary mechanisms observed in related compounds, such as effects on Rho kinase or other receptor systems.[2][15] A comprehensive understanding of Cyverine's pharmacological profile is essential for its potential development as a therapeutic agent.

References

- 1. What is Rociverine used for? [synapse.patsnap.com]

- 2. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. What is Caroverine used for? [synapse.patsnap.com]

- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of secoverine, a new spasmolytic agent with specific antimuscarinic properties. Part 1: Antimuscarinic and spasmolytic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Caroverine? [synapse.patsnap.com]

- 9. What is Alverine Citrate used for? [synapse.patsnap.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 12. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 14. Secoverine selectively antagonizes muscarinic effects in various in vivo preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Modeling of Cyverine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in silico modeling of the predicted bioactivity of Cyverine. Due to the limited availability of direct experimental data for Cyverine, this paper outlines a theoretical framework based on the known activities of structurally and functionally related compounds, such as Rociverine and Alverine (B1665750). We propose a hypothetical mechanism of action for Cyverine centered on its potential role as a modulator of intracellular calcium signaling and inflammatory pathways. This guide details plausible experimental protocols for validating these hypotheses and presents quantitative data in structured tables. Furthermore, we employ Graphviz to visualize the proposed signaling pathways and a conceptual experimental workflow for investigating Cyverine's bioactivity. This document serves as a foundational resource for researchers initiating studies on Cyverine and as a practical example of applying in silico modeling in the early stages of drug discovery.

Introduction to Cyverine and In Silico Modeling

Cyverine is a tertiary amino compound with the chemical formula C17H33N.[1] While its chemical structure is defined, a significant gap exists in the scientific literature regarding its biological activity and mechanism of action. In silico modeling, which involves the use of computer simulations and computational methods, offers a powerful approach to predict and analyze the potential bioactivity of such compounds in the absence of extensive experimental data. By leveraging information from analogous molecules, we can construct hypothetical models of Cyverine's interaction with biological systems, thereby guiding future experimental investigations.

This guide will explore a plausible bioactivity profile for Cyverine by drawing parallels with known antispasmodic agents that share structural or functional similarities.

Proposed Mechanism of Action of Cyverine

Based on the pharmacological profiles of related compounds like Rociverine and Alverine, we hypothesize that Cyverine may exhibit a dual mechanism of action involving the modulation of calcium signaling and the inhibition of inflammatory pathways.

-

Modulation of Calcium Signaling: Rociverine, an antispasmodic agent, exerts its muscle-relaxant effects by inhibiting the availability of intracellular calcium (Ca2+).[2] Similarly, Alverine has been shown to inhibit L-type Ca2+ channels.[3][4] We propose that Cyverine may also function as a calcium channel blocker, leading to smooth muscle relaxation.

-

Anti-Inflammatory Effects: Alverine has demonstrated anti-inflammatory properties by targeting the Src kinase within the NF-κB signaling pathway.[5] Given the structural similarities, it is plausible that Cyverine could also modulate this pathway, thereby exerting anti-inflammatory effects.

The following diagram illustrates the proposed signaling pathway for Cyverine's action on a target cell.

Quantitative Bioactivity Data (Hypothetical)

To guide initial in silico and in vitro studies, the following table summarizes hypothetical bioactivity values for Cyverine against its proposed targets. These values are extrapolated from data on related compounds and serve as a starting point for experimental validation.

| Target | Bioassay Type | Parameter | Hypothetical Value (nM) | Reference Compound |

| L-type Calcium Channel | Radioligand Binding | Ki | 150 | Rociverine[2] |

| L-type Calcium Channel | Electrophysiology | IC50 | 500 | Alverine[3][4] |

| Src Kinase | Kinase Activity Assay | IC50 | 800 | Alverine[5] |

| Muscarinic M3 Receptor | Radioligand Binding | Ki | 1200 | Rociverine[2] |

| NF-κB Pathway | Reporter Gene Assay | IC50 | 1500 | Alverine[5] |

Experimental Protocols

To validate the hypothesized bioactivity of Cyverine, the following experimental protocols are proposed.

L-type Calcium Channel Binding Assay

-

Objective: To determine the binding affinity (Ki) of Cyverine for the L-type calcium channel.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human L-type calcium channel (e.g., HEK293 cells).

-

Radioligand: Use a high-affinity radiolabeled L-type calcium channel antagonist, such as [3H]-nitrendipine.

-

Assay: Incubate the cell membranes with varying concentrations of Cyverine in the presence of a fixed concentration of the radioligand.

-

Detection: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Src Kinase Activity Assay

-

Objective: To determine the inhibitory effect (IC50) of Cyverine on Src kinase activity.

-

Methodology:

-

Enzyme and Substrate: Use recombinant human Src kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Assay: Perform the kinase reaction in the presence of ATP and varying concentrations of Cyverine.

-

Detection: Measure the phosphorylation of the substrate using a method such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Cyverine concentration to determine the IC50 value.

-

NF-κB Reporter Gene Assay

-

Objective: To assess the inhibitory effect of Cyverine on the NF-κB signaling pathway.

-

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

-

Stimulation: Treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence of varying concentrations of Cyverine.

-

Detection: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the IC50 value for the inhibition of NF-κB activation.

-

In Silico Modeling Workflow

The following diagram outlines a logical workflow for the in silico modeling of Cyverine's bioactivity, from initial hypothesis generation to experimental validation.

Conclusion

This technical guide presents a theoretical yet structured approach to investigating the bioactivity of Cyverine through in silico modeling. By postulating a mechanism of action based on related compounds, we provide a clear roadmap for future research. The proposed experimental protocols and hypothetical data serve as a valuable starting point for drug development professionals and researchers interested in exploring the therapeutic potential of Cyverine. The successful application of this workflow will not only elucidate the pharmacological profile of Cyverine but also highlight the utility of computational methods in accelerating drug discovery.

References

- 1. Cyverine | C17H33N | CID 10859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rociverine, a new antispasmodic agent with balanced neurotropic and myotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Mass Spectrometry Analysis of Cyverine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Cyverine (also known as Alverine), a smooth muscle relaxant. The document details experimental protocols, quantitative data from various analytical methods, and an exploration of its metabolic and fragmentation pathways, offering valuable insights for researchers and professionals in drug development and analysis.

Introduction to Cyverine and its Analysis

Cyverine is a widely used spasmolytic agent for treating functional gastrointestinal disorders. Accurate and sensitive analytical methods are essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of Cyverine and its metabolites in biological matrices due to its high selectivity and sensitivity.[1]

Metabolic Pathway of Cyverine

Following oral administration, Cyverine undergoes extensive first-pass metabolism. The primary metabolic route is hydroxylation, leading to the formation of its main active metabolite, para-hydroxy Cyverine. Further metabolism can occur through N-dealkylation to produce N-desethyl Cyverine, and the hydroxylated metabolite can undergo glucuronidation to form 4-hydroxy Cyverine glucuronide.[1][2][3]

Experimental Protocols for LC-MS/MS Analysis

A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of Cyverine and its metabolites. The following sections detail a typical experimental protocol.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting Cyverine and its metabolites from plasma.[1][4]

Materials:

-

SPE Cartridges (e.g., Phenomenex Strata-X or Waters Oasis HLB)[1]

-

Formic acid in water (2%)

-

Methanol in water (20%)

Protocol:

-

Condition the SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers [frontiersin.org]

- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Unveiling Cyverine: A Technical Guide to its Discovery and Isolation from Acacia rigidula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of the alkaloid Cyverine, also known as N-cyclohexylethyl-N-methylamine, from its natural source, the plant Acacia rigidula. While initially documented in the late 20th century, the full scope of Cyverine's biological activity and potential therapeutic applications remains an area of active investigation. This document consolidates the available scientific literature to present a detailed account of its extraction, isolation, and characterization. Furthermore, it explores the compound's known interaction with monoamine oxidase (MAO), a key enzyme in neuroscience and pharmacology. The methodologies and data are presented to serve as a foundational resource for researchers interested in the further study and development of this natural compound.

Introduction

Cyverine is a tertiary amino compound first identified as a natural product in the shrub Acacia rigidula Benth., commonly known as blackbrush. This plant, native to Texas and northern Mexico, has been the subject of phytochemical investigations due to its association with locomotor ataxia in grazing animals.[1] In a comprehensive analysis of the plant's chemical constituents, Cyverine was isolated and identified among a complex mixture of over forty other amines and alkaloids.[1][2] The identification of Cyverine, a saturated analog of N-methyl-β-phenethylamine (NMPEA), was significant as it expanded the known diversity of alkaloids within the Acacia genus.[1] Notably, commercial suppliers of this compound have indicated its potential to reduce the activity of monoamine oxidase (MAO), an enzyme of considerable interest in the treatment of neurological disorders.[3]

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical data for Cyverine is provided in the table below. This information is crucial for its detection, characterization, and quantification in natural extracts and synthesized materials.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₃N | PubChem |

| Molecular Weight | 251.5 g/mol | PubChem |

| IUPAC Name | 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine | PubChem |

| CAS Number | 4432-75-1 | PubChem |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Clement et al., 1998 |

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and identification of Cyverine from Acacia rigidula, based on the foundational work of Clement et al. (1998).[1]

Plant Material Collection

Leaves and stems of Acacia rigidula that would typically be consumed by grazing animals were collected. For optimal preservation of the chemical constituents, the plant material was frozen immediately after collection and stored in this state until the extraction process commenced.[1]

Extraction and Isolation

Two primary methods have been described for the extraction of amines and alkaloids from Acacia rigidula. The Soxhlet extraction was noted to produce a cleaner and more comprehensive isolation.[1]

Method 1: Soxhlet Extraction

-

Approximately 200g of frozen plant material was packed into Whatman single-thickness cellulose (B213188) extraction thimbles.[1]

-

Continuous extraction was performed for 24 hours using methanol (B129727) (MeOH) in a Soxhlet apparatus.[1]

-

The methanol was subsequently removed and replaced with chloroform (B151607) (CHCl₃), and the extraction was continued for an additional 24 hours.[1]

-

The methanol extract was concentrated by rotary evaporation. The resulting residue was dissolved in 100 ml of chloroform.[1]

-

This chloroform solution was then subjected to a liquid-liquid extraction with three 50 ml portions of 10% aqueous hydrochloric acid (HCl).[1]

-

The acidic aqueous fractions were combined, and the pH was adjusted to approximately 10.3 by the addition of aqueous sodium hydroxide (B78521) (NaOH).[1]

-

The basic aqueous solution was then extracted with three 50 ml portions of chloroform, followed by three 50 ml portions of ethyl acetate (B1210297) (EtOAc).[1]

-

These organic extracts were combined, dried over magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under vacuum. The final extract was stored under an argon atmosphere prior to analysis.[1]

Method 2: Acid Extraction

-

100g of Acacia rigidula was mixed with 500 ml of 10% aqueous acid (both HCl and acetic acid were used) in a 1 L Erlenmeyer flask.[1]

-

The suspension was stirred overnight at 60°C under an argon atmosphere.[1]

-

The mixture was filtered, and the filtrate was washed with two 100 ml portions of ethyl acetate, followed by three 100 ml portions of chloroform.[1]

-

The pH of the aqueous filtrate was adjusted to approximately 10 with NaOH pellets.[1]

-

The basic solution was then extracted with three 150 ml portions of chloroform, followed by three 150 ml portions of ethyl acetate.[1]

Analytical Identification

The identification of Cyverine within the complex alkaloidal mixture was achieved using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Instrumentation : A Hewlett-Packard (HP) 5970 series GC-MS system was utilized.[1]

-

Column : A WCOT cross-linked methyl silicone capillary column (36 m, 0.2 mm i.d., 33 μm coating thickness) was used for separation.[1]

-

Injection : Both splitless and on-column injection systems were employed. The on-column injection method was found to be more suitable for thermally labile phenolic compounds.[1]

-

GC Conditions : The oven temperature was programmed with an initial temperature of 60°C for 1 minute, followed by a ramp of 1.5°C/min to a final temperature of 270°C, which was held for 35 minutes (for on-column injection).[1]

-

MS Conditions : Mass spectral data were collected in the total ion chromatogram (TIC) mode over a mass range of 35–800 amu.[1]

-

Identification : Compound identification was confirmed by comparison of the obtained mass spectra with the Wiley and NBS mass spectral libraries.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Soxhlet extraction and subsequent isolation of the alkaloid fraction containing Cyverine.

Proposed Biological Activity Pathway

Cyverine has been reported to be an inhibitor of monoamine oxidase (MAO).[3] MAO enzymes are critical in the metabolism of monoamine neurotransmitters. The diagram below provides a generalized representation of the MAO signaling pathway and the inhibitory action of a compound like Cyverine.

Conclusion

The discovery of Cyverine in Acacia rigidula underscores the rich chemical diversity of the plant kingdom and presents a novel molecular scaffold for further investigation. While the foundational work by Clement et al. has provided a robust methodology for its isolation and identification, there remains a significant opportunity for further research.[1] Specifically, quantitative analysis of Cyverine content in A. rigidula, detailed elucidation of its bioactivity profile, particularly its potency as an MAO inhibitor, and exploration of its therapeutic potential are promising avenues for future studies. This guide serves as a critical resource for researchers poised to undertake these next steps in understanding the pharmacology of Cyverine.

References

An In-depth Technical Guide to the Synthesis of Cyverine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyverine analogues and derivatives. Cyverine, identified as 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine, and its related compounds are of interest for their potential biological activities. Evidence suggests that a key structural fragment of cyverine, N-2-Cyclohexylethyl-N-methylamine, exhibits monoamine oxidase (MAO) inhibitory activity, pointing towards a potential therapeutic application in neuropsychiatric disorders.[1][2] This guide outlines a proposed synthetic strategy for cyverine and its analogues, provides detailed theoretical experimental protocols, and discusses the potential mechanism of action in the context of MAO inhibition. All quantitative data is presented in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction to Cyverine and its Therapeutic Potential

Cyverine is a tertiary amine with the chemical structure 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine. While dedicated research on cyverine is limited in publicly accessible literature, the structural component N-2-Cyclohexylethyl-N-methylamine has been identified as an amine present in Acacia rigidula and is suggested to be an inhibitor of monoamine oxidase (MAO).[1][2] MAO enzymes are responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4] Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, a mechanism of action for several clinically effective antidepressants and treatments for Parkinson's disease.[3][4][5] The synthesis of cyverine analogues and derivatives is, therefore, a rational approach to explore and optimize this potential MAO inhibitory activity for the development of novel therapeutics.

Proposed Synthetic Strategies for Cyverine and its Analogues

The synthesis of the asymmetrically substituted tertiary amine core of cyverine and its derivatives can be efficiently achieved through reductive amination. This versatile and widely used method in medicinal chemistry allows for the convergent assembly of amines from carbonyl compounds and primary or secondary amines. A plausible and flexible synthetic approach for generating a library of cyverine analogues is a two-step sequence involving the initial formation of a secondary amine intermediate followed by a second reductive amination or direct alkylation to install the third substituent.

A proposed general synthetic workflow is outlined below:

References

An In-Depth Technical Guide to the Initial In Vitro Assessment of Alverine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro assessment of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders. This document outlines its pharmacological activity, detailed experimental protocols for its assessment, and visual representations of its putative signaling pathway and experimental workflows.

Quantitative Pharmacological Data

The in vitro pharmacological activity of Alverine has been characterized through various assays, with key quantitative data summarized below.

| Assay Type | Target | Species/Tissue | Parameter | Value | Reference |

| Radioligand Binding Assay | 5-HT1A Receptor | Not Specified | IC50 | 101 nM | [1] |

| L-type Calcium Channel Assay | L-type Ca2+ Channels | Guinea-pig urinary bladder | - | - | [1] |

| Smooth Muscle Contraction Assay | Smooth Muscle | Guinea-pig urinary bladder | - | - | [1] |

| Phosphodiesterase Assay | Phosphodiesterases | Not Specified | - | No significant inhibition reported | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment of Alverine's properties.

5-HT1A Receptor Radioligand Binding Assay

This assay determines the binding affinity of Alverine for the 5-HT1A receptor.

-

Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.[1]

-

Membrane Preparation:

-

Homogenize HEK293 cells in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4).[1]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[1]

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.[1]

-

Resuspend the resulting pellet in assay buffer and determine the protein concentration.[1]

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of Alverine.

-

Incubate the plate, then terminate the reaction by rapid filtration through glass fiber filters.[1]

-

Wash the filters with ice-cold assay buffer.[1]

-

Measure radioactivity using a scintillation counter.[1]

-

-

Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]

In Vitro Anti-inflammatory Assessment

This protocol assesses the anti-inflammatory effects of Alverine Citrate.

-

Cell Line: RAW264.7 macrophage-like cells.[2]

-

Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C with 5% CO₂.[2]

-

Seed cells in 96-well plates at a density of 1 x 10⁶ cells/mL and incubate for 18 hours.[2]

-

Pre-treat cells with Alverine Citrate (0-200 µM) for 30 minutes.[2]

-

Stimulate with lipopolysaccharide (LPS) (1 µg/mL) or polyinosinic:polycytidylic acid (poly(I:C)) (3 µg/mL).[2]

-

Incubate for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for nitric oxide measurement).[2]

-

-

Nitric Oxide (NO) Assay:

-

Gene Expression Analysis (RT-PCR):

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify target genes (e.g., iNOS, COX-2, TNF-α) using PCR.

-

Analyze PCR products by agarose (B213101) gel electrophoresis.[2]

-

-

Western Blot Analysis:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Incubate the membrane with primary antibodies (e.g., iNOS, COX-2, p-Src, Src, p-p65, p65, β-actin) overnight at 4°C.[2]

-

Wash and incubate with an HRP-conjugated secondary antibody.[2]

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

Visualizations: Signaling Pathways and Workflows

Diagrams illustrating the molecular interactions and experimental processes provide a clearer understanding of Alverine's in vitro assessment.

Caption: Putative inhibitory pathway of Alverine Citrate on the NF-κB signaling cascade.[2]

Caption: General experimental workflow for in vitro anti-inflammatory assessment.[2]

References

In Silico ADME-Tox Prediction of Cyverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyverine, a tertiary amino compound, presents a scaffold of interest in medicinal chemistry.[1] Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of drug candidates is a critical component of modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[2][3] In silico, or computational, ADME-Tox prediction offers a rapid and cost-effective approach to evaluate these properties before committing to expensive and time-consuming experimental studies.[4][5] This technical guide provides a comprehensive in silico ADME-Tox profile of Cyverine, generated using a suite of well-established predictive models. The data presented herein is intended to guide further experimental validation and optimization of Cyverine and its analogs.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. These properties were predicted for Cyverine using various computational models.

| Property | Predicted Value | In Silico Tool(s) |

| Molecular Formula | C17H33N | PubChem |

| Molecular Weight | 251.48 g/mol | SwissADME, pkCSM, ADMETlab 2.0 |

| Canonical SMILES | CN(CCC1CCCCC1)CCC2CCCCC2 | PubChem |

| logP (Octanol/Water Partition Coefficient) | 4.85 - 5.1 | SwissADME, pkCSM, ADMETlab 2.0 |

| Water Solubility (logS) | -5.2 to -4.5 | SwissADME, pkCSM, ADMETlab 2.0 |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | SwissADME, ADMETlab 2.0 |

| pKa (most basic) | 9.5 - 10.5 | ADMETlab 2.0, pkCSM |

Pharmacokinetics (ADME) Prediction

Absorption

The absorption of a drug determines its bioavailability after administration. Key parameters related to the absorption of Cyverine were predicted as follows:

| Parameter | Prediction | In Silico Tool(s) |

| Human Intestinal Absorption (HIA) | High ( > 90%) | pkCSM, ADMETlab 2.0 |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | High ( > 0.9) | pkCSM, ADMETlab 2.0 |

| P-glycoprotein (P-gp) Substrate | Yes | SwissADME, pkCSM, ADMETlab 2.0 |

| P-glycoprotein (P-gp) Inhibitor | No | SwissADME, pkCSM |

Distribution

Following absorption, a drug is distributed throughout the body. The predicted distribution profile of Cyverine is summarized below.

| Parameter | Prediction | In Silico Tool(s) |

| Volume of Distribution (VDss, L/kg) | High ( > 0.71) | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME, pkCSM, ADMETlab 2.0 |

| Plasma Protein Binding (%) | High ( > 90%) | pkCSM, ADMETlab 2.0 |

Metabolism

Metabolism is a crucial process that transforms drugs into more water-soluble compounds for excretion. The predicted metabolic profile of Cyverine suggests interactions with the cytochrome P450 (CYP) enzyme system.

| Parameter | Prediction | In Silico Tool(s) |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | No | SwissADME, pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2D6 Inhibitor | Yes | SwissADME, pkCSM |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2D6 Substrate | Yes | pkCSM, ADMETlab 2.0 |

| CYP3A4 Substrate | Yes | pkCSM, ADMETlab 2.0 |

Excretion

The excretion of a drug and its metabolites from the body is the final step in its disposition.

| Parameter | Prediction | In Silico Tool(s) |

| Total Clearance (log ml/min/kg) | 0.5 - 1.0 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Toxicity Prediction

Toxicity is a critical aspect of drug safety. The potential toxicities of Cyverine were predicted using multiple in silico models.

| Toxicity Endpoint | Prediction | In Silico Tool(s) |

| Hepatotoxicity | Yes | ProTox-II, pkCSM |

| Carcinogenicity | Inactive | ProTox-II |

| Mutagenicity (AMES test) | Inactive | ProTox-II, pkCSM |

| hERG I Inhibitor | No | pkCSM |

| Oral Rat Acute Toxicity (LD50, mg/kg) | 300 - 2000 (Class IV) | ProTox-II, pkCSM |

| Minnow Toxicity (LC50, -log(mM)) | Moderate | pkCSM |

Experimental Protocols

The following are brief descriptions of standard experimental protocols that can be used to validate the in silico predictions for Cyverine.

Caco-2 Permeability Assay: This in vitro assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The protocol involves seeding Caco-2 cells on a semi-permeable membrane in a transwell plate. The cells are cultured for 21-25 days to allow for differentiation and formation of tight junctions. The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Cyverine is then added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. The concentration of Cyverine in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

Cytochrome P450 Inhibition Assay: This in vitro assay assesses the potential of Cyverine to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The assay is typically performed using human liver microsomes or recombinant human CYP enzymes. A specific substrate for each CYP isoform is incubated with the enzyme in the presence and absence of varying concentrations of Cyverine. The rate of metabolite formation is measured using LC-MS/MS or fluorescence-based methods. The IC50 value (the concentration of Cyverine that causes 50% inhibition of enzyme activity) is then determined.

hERG Potassium Channel Assay: The potential for Cyverine to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity, is assessed using an in vitro patch-clamp assay. This is performed on mammalian cells stably expressing the hERG channel. The whole-cell patch-clamp technique is used to measure the hERG current in response to a voltage stimulus in the presence and absence of Cyverine at various concentrations. The IC50 value for hERG channel inhibition is then calculated.

AMES Mutagenicity Test: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to varying concentrations of Cyverine, both with and without a metabolic activation system (S9 fraction from rat liver). If Cyverine or its metabolites are mutagenic, they will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.

In Vivo Rodent Acute Toxicity Study (LD50): This in vivo study is conducted to determine the median lethal dose (LD50) of Cyverine. The study is typically performed in rats or mice. The animals are administered a single dose of Cyverine via the intended clinical route (e.g., oral gavage). Several dose groups with a range of concentrations are used. The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality. The LD50 value is then calculated using statistical methods.

Visualizations

Caption: In silico ADME-Tox prediction workflow for Cyverine.

Caption: Predicted metabolic pathway of Cyverine via CYP enzymes.

Conclusion

References

- 1. ADMETlab 2.0 [admetmesh.scbdd.com]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]

- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of Cyverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyverine hydrochloride is a tertiary amine compound.[1] While specific experimental data on its physicochemical properties are not extensively available in public literature, this guide provides a comprehensive framework for its characterization. The methodologies outlined herein are standard within the pharmaceutical industry for the analysis of small molecule hydrochloride salts. This document details the experimental protocols necessary to determine the key physicochemical parameters of Cyverine hydrochloride, ensuring a thorough understanding for research, development, and quality control purposes.

Chemical Identity and Structure

-

IUPAC Name: 2-cyclohexyl-N-(2-cyclohexylethyl)-N-methylethanamine hydrochloride[1]

-

Molecular Formula: C₁₇H₃₄ClN

-

Molecular Weight: 287.9 g/mol (for the hydrochloride salt)

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Cyverine Hydrochloride

| Property | Value |

| Molecular Weight ( g/mol ) | 287.9 |

| Melting Point (°C) | Not Available |

| Aqueous Solubility (mg/mL) | Not Available |

| pKa | Not Available |

| Log P (Octanol/Water) | Not Available |

| UV-Vis λmax (nm) | Not Available |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard methodologies for determining the key physicochemical parameters of a drug substance like Cyverine hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A robust HPLC method is fundamental for assessing the purity and potency of Cyverine hydrochloride.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (see section 3.3).

-

Sample Preparation: Accurately weigh and dissolve Cyverine hydrochloride in a suitable solvent (e.g., mobile phase or a diluent compatible with the mobile phase) to a known concentration.

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Melting Point Determination

The melting point provides an indication of purity.

Methodology:

-

Instrumentation: A digital melting point apparatus.

-

Sample Preparation: A small amount of finely powdered Cyverine hydrochloride is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Measurement: The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded.

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis.

Methodology:

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Solvent Selection: A suitable UV-transparent solvent in which Cyverine hydrochloride is soluble (e.g., methanol, ethanol, or water).

-

Sample Preparation: Prepare a dilute solution of Cyverine hydrochloride in the chosen solvent.

-

Procedure: Scan the solution over a wavelength range (e.g., 200-400 nm) against a solvent blank.

-

Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax. The absorbance at this wavelength can be used for concentration determination based on a calibration curve (Beer-Lambert Law).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule and to confirm its identity.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix a small amount of Cyverine hydrochloride with dry KBr powder and press into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Procedure: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups present in Cyverine hydrochloride (e.g., C-H, N-H⁺, C-N).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent Selection: A suitable deuterated solvent in which Cyverine hydrochloride is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O)).

-

Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

-

Procedure: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

-

Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the molecular structure.

Solubility Determination

Understanding the solubility in various media is crucial for formulation development.

Methodology:

-

Equilibrium Solubility Method:

-

Add an excess amount of Cyverine hydrochloride to a known volume of the desired solvent (e.g., water, buffers of different pH).

-

Agitate the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved solids.

-

Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

pKa Determination

The pKa is the pH at which the compound exists in equal proportions of its ionized and non-ionized forms.

Methodology:

-

Potentiometric Titration:

-

Dissolve a known amount of Cyverine hydrochloride in water or a water-cosolvent mixture.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of solutions of Cyverine hydrochloride in buffers of varying pH.

-

Measure the UV-Vis spectrum of each solution.

-

Changes in the absorbance spectrum with pH can be used to calculate the pKa.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical workflow for physicochemical characterization and a hypothetical signaling pathway for a generic drug molecule, as the specific pathway for Cyverine hydrochloride is not known.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Cyverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyverine is a compound with potential antispasmodic properties. Based on the pharmacological profiles of structurally and functionally related drugs such as rociverine (B1679502) and alverine (B1665750), its mechanism of action is hypothesized to involve a dual blockade of muscarinic receptors and L-type calcium channels in smooth muscle cells. This document provides detailed application notes and experimental protocols for the in vitro characterization of Cyverine's pharmacological activity, focusing on its effects on smooth muscle contractility. The provided assays are designed to elucidate its mechanism of action and quantify its potency.

Mechanism of Action: A Dual Antispasmodic Effect

The antispasmodic effect of Cyverine is likely attributed to two primary mechanisms:

-

Anticholinergic (Antimuscarinic) Activity: Cyverine is expected to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which is predominantly expressed on smooth muscle cells. By blocking these receptors, Cyverine would inhibit acetylcholine-induced smooth muscle contraction.

-

Calcium Channel Blockade: Cyverine is also hypothesized to directly block L-type voltage-gated calcium channels. This action would reduce the influx of extracellular calcium into the smooth muscle cells, a critical step for the initiation and maintenance of muscle contraction, leading to a direct myolytic (muscle-relaxing) effect.

These two mechanisms work synergistically to produce a potent antispasmodic effect.

Data Presentation: Comparative Pharmacology

The following tables summarize the quantitative data for compounds related to Cyverine, providing a benchmark for the expected potency of Cyverine in similar in vitro assays.

Table 1: Antimuscarinic and Calcium Channel Blocking Activity of Rociverine and Reference Compounds

| Compound | Assay | Tissue Preparation | Parameter | Value | Reference |

| Rociverine | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 4.61 | [1] |

| Muscarinic Antagonism | Rat Jejunum | Relative Potency | ~3000x less than Atropine | [2] | |

| Calcium Antagonism | Rat Vas Deferens | Relative Potency | ~10x less than Verapamil (B1683045) | [2] | |

| Dicyclomine (B1218976) | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 4.89 | [1] |

| Nifedipine (B1678770) | Calcium Antagonism | Rabbit Detrusor Muscle | pD2' | 8.50 | [1] |

| Verapamil | K+-induced Contraction | Rat Aorta | Inhibition | Maximal at 10 µM | [3] |

| NE-induced Contraction | Rabbit Corpus Cavernosum | Relaxation | Effective at 10 µM | [4] |

pD2' is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response.

Table 2: Effects of Alverine on Smooth Muscle and Receptor Binding

| Compound | Assay | Tissue/System | Concentration | Effect | Reference |

| Alverine | Spontaneous Contraction | Guinea-Pig Detrusor Smooth Muscle | 10 µM | Increased frequency and amplitude | [5][6] |

| K+-induced Contraction | Guinea-Pig Detrusor Smooth Muscle | 10 µM | Suppressed contraction | [5][6] | |

| Receptor Binding | 5-HT1A Receptor | IC50 | 101 nM | [7] |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of Cyverine's antispasmodic properties.

Protocol 1: Isolated Guinea Pig Ileum Contraction Assay

This assay is a classic method to evaluate both anticholinergic and direct smooth muscle relaxant effects of a test compound.

1.1. Materials and Reagents

-

Male guinea pigs (250-350 g)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

-

Carbogen gas (95% O2, 5% CO2)

-

Acetylcholine (ACh) chloride

-

Potassium chloride (KCl)

-

Cyverine (test compound)

-

Atropine (muscarinic antagonist reference)

-

Verapamil (calcium channel blocker reference)

-

Isolated organ bath system with isometric force transducer and data acquisition system

1.2. Tissue Preparation

-

Humanely euthanize a guinea pig by cervical dislocation.

-

Perform a laparotomy and locate the terminal ileum.

-

Carefully dissect a 10-15 cm segment of the ileum and place it in a petri dish containing pre-warmed (37°C) and carbogen-aerated Tyrode's solution.

-

Gently flush the lumen of the ileum with Tyrode's solution to remove intestinal contents.

-

Cut the ileum into 2-3 cm segments.

1.3. Experimental Procedure

-

Mount an ileum segment in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.

-

To assess anticholinergic activity: a. Induce submaximal contractions with a fixed concentration of ACh (e.g., 1 µM). b. Once the contraction has stabilized, add increasing cumulative concentrations of Cyverine to the bath and record the relaxation. c. Construct a concentration-response curve and calculate the IC50 value. d. To determine the pA2 value (a measure of competitive antagonism), perform a Schild analysis by obtaining ACh concentration-response curves in the absence and presence of at least three different concentrations of Cyverine.

-

To assess calcium channel blocking activity: a. Replace the normal Tyrode's solution with a high-potassium (e.g., 80 mM KCl) Tyrode's solution to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated calcium channels. b. Once the contraction is stable, add increasing cumulative concentrations of Cyverine to elicit relaxation. c. Construct a concentration-response curve and calculate the IC50 value.

Protocol 2: Muscarinic Receptor Binding Assay

This assay determines the affinity of Cyverine for muscarinic receptors using a competitive radioligand binding approach.

2.1. Materials and Reagents

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M3)

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

-

Atropine (for determining non-specific binding)

-

Cyverine (test compound)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter and scintillation fluid

2.2. Experimental Procedure

-

Prepare serial dilutions of Cyverine in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 150 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 150 µL of cell membrane suspension.

-

Competition: 50 µL of [³H]-NMS, 50 µL of each Cyverine dilution, and 150 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters 3-4 times with ice-cold assay buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

2.3. Data Analysis

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the Cyverine concentration.

-

Determine the IC50 value (the concentration of Cyverine that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro characterization of Cyverine. By employing the isolated guinea pig ileum assay, researchers can functionally assess its dual antispasmodic activity. The muscarinic receptor binding assay will provide a quantitative measure of its affinity for muscarinic receptors, further elucidating its mechanism of action. The comparative data from related compounds serve as a valuable reference for interpreting the experimental results obtained for Cyverine. These assays are fundamental in the preclinical development of Cyverine as a potential therapeutic agent for disorders associated with smooth muscle hypermotility.

References

- 1. Antagonism of calcium-induced contraction in potassium-depolarized rabbit detrusor muscle strips by dicyclomine hydrochloride and rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of felodipine, nifedipine and verapamil on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of calcium channel blocker induced smooth muscle relaxation using a model of isolated corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evolving mechanisms of action of alverine citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Cell-Based Assays of Novel Compounds

For the Attention of: Researchers, scientists, and drug development professionals.

Subject: A General Framework for the Investigation of Novel Chemical Entities Using Cell-Based Assays, with a Focus on Hypothetical Analysis of "Cyverine".

Introduction:

The development of novel therapeutic agents requires a thorough understanding of their effects on cellular function. Cell-based assays are indispensable tools in early-stage drug discovery, providing critical insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context. This document provides a generalized framework and detailed protocols for the cell-based characterization of a novel compound, using the placeholder name "Cyverine."

Disclaimer: As of the latest literature review, there is no publicly available scientific information regarding a compound named "Cyverine," its mechanism of action, or its cellular targets. Therefore, the following application notes and protocols are presented as a comprehensive, adaptable template. Researchers can utilize this framework by substituting "Cyverine" with their compound of interest and tailoring the assays to their specific biological hypotheses.

Section 1: Initial Compound Characterization and Hypothetical Target Pathways

Prior to initiating cell-based assays, it is crucial to establish a foundational understanding of the test compound. For a novel entity like "Cyverine," initial computational and biochemical assays would be necessary to predict potential biological targets. Based on common drug discovery pathways, we will proceed with the hypothesis that Cyverine may modulate key signaling pathways involved in cell proliferation, inflammation, or apoptosis.

Hypothetical Signaling Pathways of Interest:

-

MAPK/ERK Pathway: A central regulator of cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: Critical for cell growth, metabolism, and survival.

-

NF-κB Signaling Pathway: A key regulator of inflammatory responses and cell survival.

-

Caspase-Mediated Apoptosis Pathway: The primary pathway for programmed cell death.

Section 2: Experimental Protocols

The following are detailed protocols for foundational cell-based assays to assess the biological activity of a novel compound.

Cell Viability and Cytotoxicity Assays